5-Bromo-3,3-dimethylindolin-2-one
Overview
Description
5-Bromo-3,3-dimethylindolin-2-one is a chemical compound with the CAS Number: 120902-45-6 . It has a molecular weight of 240.1 and its molecular formula is C10H10BrNO . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3,3-dimethylindolin-2-one consists of a bromine atom attached to the 5th carbon of the indolin-2-one ring. The indolin-2-one ring is further substituted with two methyl groups at the 3rd carbon .Physical And Chemical Properties Analysis
5-Bromo-3,3-dimethylindolin-2-one is a solid compound . It has a molecular weight of 240.1 and a molecular formula of C10H10BrNO . The compound is stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Transformations
Azepine Derivatives Synthesis
5-Bromo-3,3-dimethylindolin-2-one is used in synthesizing tetracyclic azepine derivatives via thermal isomerization. It is prepared by organocuprate addition and further transformed into various azaheterocycles (Reinhard, Glaser, Neumann, & Maas, 1997).
Synthesis of A,D‐Bridged Calix[6]arene Dendrimers
This compound is involved in creating complex dendrimers, such as calix[6]arene dendrimers, which have potential applications in nanotechnology and materials science (Eggert & Lüning, 2007).
Glycosylation and Nucleoside Synthesis
In the field of bioorganic chemistry, 5-Bromo-3,3-dimethylindolin-2-one is utilized for synthesizing indoline nucleosides, highlighting its importance in nucleic acid chemistry (Chandra & Brown, 2005).
Ring Enlargement Reactions
This compound plays a role in the formation of cinnolines through ring enlargement reactions and can be used to synthesize diverse organic compounds with potential pharmaceutical applications (Schmidt, Snovydovych, & Gjikaj, 2008).
Chemical Reaction Kinetics and Mechanisms
- Kinetic Studies in Bromine Exchange Reactions: 5-Bromo-3,3-dimethylindolin-2-one is crucial in understanding the kinetics of bromine exchange in carbonyl derivatives, providing insights into reaction mechanisms in organic chemistry (Novikov & Babeshkina, 1976).
Advanced Materials and Ligand Synthesis
Development of Chelating Ligands
The compound is instrumental in synthesizing chelating ligands like 6-bromoquinoline derivatives, which have applications in materials science and coordination chemistry (Hu, Zhang, & Thummel, 2003).
Synthesis of Functionalized Neocuproine Derivatives
Its role in the functionalization of neocuproine derivatives underscores its utility in creating complex organic molecules with potential applications in catalysis and materials science (Eggert, Lüning, & Näther, 2005).
Bioreductively Activated Prodrug System
5-Bromo-3,3-dimethylindolin-2-one is part of a bioreductively activated prodrug system targeting selective drug delivery to hypoxic tissues, demonstrating its significance in medicinal chemistry (Parveen, Naughton, Whish, & Threadgill, 1999).
Applications in Organic Synthesis
Synthesis of Substituted Nicotinic Acid Derivatives
The compound is used in the synthesis of nicotinic acid scaffolds, important in pharmaceutical synthesis (Robert, Bonneau, Hoarau, & Marsais, 2006).
Functionalized Pyridine Derivatives Synthesis
5-Bromo-3,3-dimethylindolin-2-one is crucial in synthesizing functionalized pyridine derivatives, highlighting its role in the development of complex organic molecules (Song et al., 2004).
Safety And Hazards
properties
IUPAC Name |
5-bromo-3,3-dimethyl-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHSJOIHTKPUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476547 | |
Record name | 5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,3-dimethylindolin-2-one | |
CAS RN |
120902-45-6 | |
Record name | 5-Bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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